![molecular formula C21H20FN3O3 B3411529 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzamide CAS No. 920157-59-1](/img/structure/B3411529.png)
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzamide
Overview
Description
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzamide is a novel small molecule compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as GSK-J4, and it has been extensively studied for its ability to inhibit the activity of the H3K27me3 demethylase JMJD3.
Scientific Research Applications
Pharmacological Significance
The compound belongs to the class of Pyridazin-3(2H)-ones , which have been of interest to medicinal chemists due to their diverse pharmacological activities . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .
Anti-Inflammatory Activity
Pyridazin-3(2H)-ones, including the compound , have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Cardiovascular Effects
These compounds have been associated with cardiovascular effects , including antihypertensive and cardiotonic activities . This suggests potential applications in the treatment of cardiovascular diseases.
Analgesic and Antipyretic Activities
The introduction of alkyl and aryl substituents on the 4-, 5-, and 6-positions of Pyridazin-3(2H)-ones may lead to products with analgesic (pain-relieving) and antipyretic (fever-reducing) activities .
Antidiabetic Activity
Some Pyridazin-3(2H)-ones have been reported as antidiabetic agents . This suggests that the compound could potentially be used in the treatment of diabetes.
Antimicrobial Agents
Recently, Pyridazin-3(2H)-ones have also been reported as antimicrobial agents . This indicates potential use in combating various microbial infections.
properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-2-27-18-8-6-15(7-9-18)19-10-11-20(25-24-19)28-13-12-23-21(26)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPIBLIPXDMVGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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